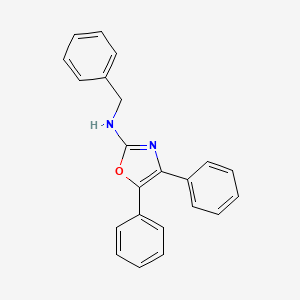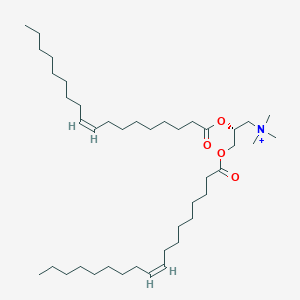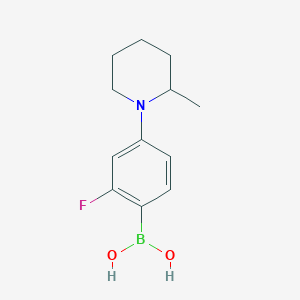![molecular formula C34H22O8 B14079375 Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate CAS No. 100853-50-7](/img/structure/B14079375.png)
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and ester functional groups. Its chemical formula is C34H22O8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-(phenoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential anti-cancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the production of high-performance polymers and materials with unique optical properties
Mecanismo De Acción
The mechanism of action of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that can exert various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-carboxylatophenoxy)benzene: Similar structure but with carboxylate groups instead of ester groups.
1,4-Dibenzylbenzene: Contains benzyl groups instead of phenoxycarbonyl groups.
Propiedades
Número CAS |
100853-50-7 |
|---|---|
Fórmula molecular |
C34H22O8 |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
bis(4-phenoxycarbonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C34H22O8/c35-31(39-27-10-3-1-4-11-27)23-14-18-29(19-15-23)41-33(37)25-8-7-9-26(22-25)34(38)42-30-20-16-24(17-21-30)32(36)40-28-12-5-2-6-13-28/h1-22H |
Clave InChI |
ZRWKATHOUTXKMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


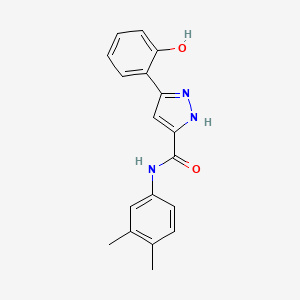


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
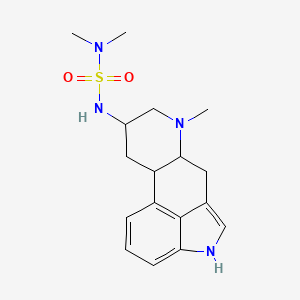
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
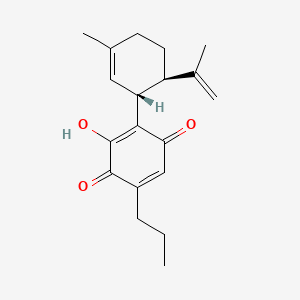

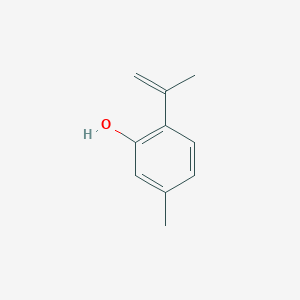
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
